Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride is a chemical compound that features a morpholine ring substituted with benzyl and p-methoxybenzyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride typically involves the reaction of morpholine with benzyl chloride and p-methoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The compound can be reduced to remove the benzyl groups, yielding morpholine derivatives.
Substitution: The benzyl and p-methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholine compounds.
Scientific Research Applications
Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride involves its interaction with specific molecular targets. The benzyl and p-methoxybenzyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride: .
Morpholine, 4-benzyl-2-((p-methoxyphenyl)oxy)-, hydrochloride: .
Morpholine, 4-benzyl-2-((p-methoxyethyl)oxy)-, hydrochloride: .
Uniqueness
This compound is unique due to the presence of both benzyl and p-methoxybenzyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the morpholine ring provides a versatile scaffold for various applications in research and industry.
Properties
CAS No. |
89220-87-1 |
---|---|
Molecular Formula |
C19H24ClNO3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
4-benzyl-2-[(4-methoxyphenyl)methoxy]morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-21-18-9-7-17(8-10-18)15-23-19-14-20(11-12-22-19)13-16-5-3-2-4-6-16;/h2-10,19H,11-15H2,1H3;1H |
InChI Key |
HYJJRCOVMOEAID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CN(CCO2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.